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Compound of Interest

Compound Name: 3,5-Dihydroxybenzaldehyde

Cat. No.: B042069 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive, two-step laboratory-scale protocol for the synthesis

of 3,5-Dihydroxybenzaldehyde, a valuable intermediate in the synthesis of various

pharmaceuticals and fine chemicals.[1][2] The protocol begins with the reduction of

commercially available 3,5-Dihydroxybenzoic acid to 3,5-Dihydroxybenzyl alcohol, followed by

the selective oxidation of the alcohol to the target aldehyde. This method is characterized by

high yields and straightforward procedures suitable for a standard organic chemistry laboratory.

All quantitative data is presented in tabular format for clarity, and the experimental workflow is

visualized using a DOT language diagram.

Introduction
3,5-Dihydroxybenzaldehyde is a key building block in organic synthesis. It serves as a

precursor for the synthesis of bronchodilators like terbutaline and other complex organic

molecules.[2] The presence of two hydroxyl groups and an aldehyde function on the aromatic

ring makes it a versatile substrate for various chemical transformations. The protocol detailed

below outlines a reliable and efficient synthesis route starting from 3,5-Dihydroxybenzoic acid.

Overall Reaction Scheme
The synthesis proceeds in two main steps:
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Reduction: The carboxylic acid group of 3,5-Dihydroxybenzoic acid is reduced to a primary

alcohol using sodium borohydride with a catalytic amount of methanol in a tetrahydrofuran

(THF) solvent.

Oxidation: The resulting 3,5-Dihydroxybenzyl alcohol is then oxidized to 3,5-
Dihydroxybenzaldehyde using Jones reagent (a solution of chromium trioxide in sulfuric

acid).

Data Presentation
The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Reduction of 3,5-Dihydroxybenzoic Acid to 3,5-Dihydroxybenzyl Alcohol
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Reagent/Pr
oduct

Chemical
Formula

Molecular
Weight (
g/mol )

Moles
Mass/Volum
e

Role

3,5-

Dihydroxyben

zoic Acid

C₇H₆O₄ 154.12 0.324 50 g
Starting

Material

Sodium

Borohydride
NaBH₄ 37.83 0.33 12.6 g

Reducing

Agent

Methanol CH₃OH 32.04 0.017 0.52 g Catalyst

Tetrahydrofur

an (THF)
C₄H₈O 72.11 - 500 mL Solvent

10%

Hydrochloric

Acid

HCl (aq) - - 100 mL
Quenching

Agent

Ethyl Acetate C₄H₈O₂ 88.11 - 200 mL
Extraction

Solvent

3,5-

Dihydroxyben

zyl Alcohol

C₇H₈O₃ 140.14 -
43.9 g

(crude)
Product

Yield ~95%

Data adapted from patent CN103130617A.[1]

Table 2: Oxidation of 3,5-Dihydroxybenzyl Alcohol to 3,5-Dihydroxybenzaldehyde
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Reagent/Produ
ct

Chemical
Formula

Molecular
Weight ( g/mol
)

Mass/Volume Role

3,5-

Dihydroxybenzyl

Alcohol

C₇H₈O₃ 140.14
770 g (example

scale)
Starting Material

Chromium

Trioxide
CrO₃ 99.99

770 g (example

scale)
Oxidizing Agent

Concentrated

Sulfuric Acid
H₂SO₄ 98.08

1.5 kg (example

scale)

Reagent for

Jones Reagent

Tetrahydrofuran

(THF)
C₄H₈O 72.11

1 kg (example

scale)
Solvent

Saturated

Sodium

Bicarbonate

NaHCO₃ (aq) -
~3 kg (example

scale)
Quenching Agent

Ethyl Acetate C₄H₈O₂ 88.11
2 kg + 2 kg

(example scale)

Extraction

Solvent

3,5-

Dihydroxybenzal

dehyde

C₇H₆O₃ 138.12
610 g (example

scale)
Product

Yield ~80%

Data adapted from patent CN110256214. The amounts have been kept as per the source to

maintain stoichiometry but can be scaled down for laboratory synthesis.[3]

Table 3: Product Characterization - 3,5-Dihydroxybenzaldehyde
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Property Value

CAS Number 26153-38-8[4][5]

Molecular Formula C₇H₆O₃[3][4]

Molecular Weight 138.12 g/mol [4][5]

Appearance White to cream crystals or powder[2]

Melting Point 145.00 °C[5]

Boiling Point 324.30 °C[5]

Experimental Protocols
Safety Precautions: This protocol involves the use of hazardous chemicals. Jones reagent is

highly corrosive and a strong oxidant. Sodium borohydride is flammable. All procedures should

be carried out in a well-ventilated fume hood, and appropriate personal protective equipment

(PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 3,5-Dihydroxybenzyl Alcohol from
3,5-Dihydroxybenzoic Acid[2]
Materials and Reagents:

3,5-Dihydroxybenzoic acid

Sodium borohydride (NaBH₄)

Methanol (MeOH)

Tetrahydrofuran (THF), anhydrous

10% Hydrochloric acid (HCl)

Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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1L four-necked round-bottom flask

Reflux condenser

Thermometer

Constant pressure dropping funnel

Magnetic stirrer and stir bar

Ice bath

Rotary evaporator

Procedure:

To a 1L four-necked flask equipped with a reflux condenser, thermometer, and magnetic

stirrer, add 500 mL of THF, 50 g (0.324 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017

mol) of methanol.

Stir the mixture vigorously and heat it to a gentle reflux.

Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions. The rate of addition should

be controlled to prevent excessive refluxing.

After the addition is complete, maintain the reflux for 6 hours.

After 6 hours, cool the reaction mixture in an ice bath.

Slowly quench the reaction by adding 100 mL of 10% aqueous hydrochloric acid. Stir for 10

minutes.

Transfer the mixture to a separatory funnel. The layers will separate.

Extract the aqueous layer with 200 mL of ethyl acetate.

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure using a rotary evaporator to obtain the crude product.
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The crude 3,5-dihydroxybenzyl alcohol can be purified by recrystallization from hot water to

yield a white solid. The reported yield is approximately 95%.[1]

Step 2: Synthesis of 3,5-Dihydroxybenzaldehyde from
3,5-Dihydroxybenzyl Alcohol[4]
Materials and Reagents:

3,5-Dihydroxybenzyl alcohol

Chromium trioxide (CrO₃)

Concentrated sulfuric acid (H₂SO₄)

Tetrahydrofuran (THF)

Saturated sodium bicarbonate (NaHCO₃) solution

Ethyl acetate

Deionized water

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Dropping funnel

Magnetic stirrer and stir bar

Ice bath (0 °C)

Rotary evaporator

Procedure:

Preparation of Jones Reagent: In a separate flask, carefully and slowly add concentrated

sulfuric acid to a saturated solution of chromium trioxide in water. Caution: This process is
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highly exothermic. The ratio is provided in Table 2. Prepare this reagent in an ice bath.

In a large round-bottom flask, dissolve the 3,5-dihydroxybenzyl alcohol (from Step 1) in THF.

Cool the solution to 0 °C using an ice bath.

Slowly add the prepared Jones reagent dropwise to the solution of the alcohol over a period

of 30 minutes, ensuring the temperature remains at 0 °C.

After the addition is complete, continue stirring the mixture at 0 °C for an additional 2 hours.

Quench the reaction by carefully adding saturated sodium bicarbonate solution dropwise at 0

°C until gas evolution ceases.

Add ethyl acetate to the mixture and stir for 30 minutes.

Filter the mixture to remove chromium salts.

Transfer the filtrate to a separatory funnel and extract the aqueous phase three times with

deionized water. Then, extract the combined aqueous phases once more with ethyl acetate.

Combine all organic phases and dry them over anhydrous magnesium sulfate.

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator at 45

°C to yield a brown solid. The reported yield is approximately 80%.[3]

The crude 3,5-Dihydroxybenzaldehyde can be further purified by column chromatography

or recrystallization.

Visualization of Experimental Workflow
The following diagram illustrates the two-step synthesis process from the starting material to

the final product.
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3,5-Dihydroxybenzoic Acid

Step 1: Reduction

Start

3,5-Dihydroxybenzyl Alcohol

Yield: ~95%

Step 2: Oxidation

3,5-Dihydroxybenzaldehyde

Yield: ~80%

1. NaBH₄, cat. MeOH
2. THF, Reflux

3. 10% HCl

1. CrO₃, H₂SO₄ (Jones Reagent)
2. THF, 0°C
3. NaHCO₃

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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